

Application Note: Isothermal Titration Calorimetry (ITC) for Determining Quercetin Binding Affinity

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Compound of Interest

Compound Name:	Quercetin
CAS No.:	117-39-5; 6151-25-3; 7255-55-2
Cat. No.:	B15603628

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a naturally occurring flavonoid found in various fruits and vegetables, is a polyphenolic compound known for its antioxidant, anti-inflammatory, and anticancer properties. [1][2] Its therapeutic potential stems from its ability to interact with and modulate the activity of various protein targets within the cell. [3] Understanding the binding affinity and thermodynamics of **quercetin** with its target proteins is crucial for drug development and for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. [4][5] This allows for the simultaneous determination of the binding affinity (K_d), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. [6][7] This application note provides a detailed protocol for using ITC to characterize the binding of **quercetin** to a target protein and discusses the interpretation of the resulting data.

Quercetin has been shown to modulate several key signaling pathways implicated in cancer and other diseases.[8][9][10] These include the PI3K/Akt, MAPK, Wnt/ β -catenin, and JAK/STAT pathways.[8][10] By binding to and inhibiting various kinases and other proteins within these pathways, **quercetin** can influence cell proliferation, apoptosis, and inflammation.[2][9][11][12][13][14]

Experimental Protocols

Materials

- Target Protein: Purified protein of interest (e.g., serum albumin, kinase) at a high concentration and purity.
- **Quercetin**: High-purity **quercetin** powder.
- Buffer: A buffer with a low ionization enthalpy (e.g., phosphate, HEPES) is recommended to minimize buffer ionization effects.[15][16]
- Solvent for **Quercetin**: Dimethyl sulfoxide (DMSO) is commonly used to dissolve **quercetin** due to its low aqueous solubility.[17]
- ITC Instrument: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments Nano ITC).
- General Laboratory Equipment: Pipettes, centrifuge, pH meter, dialysis tubing or desalting columns.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality ITC data.[18][19]

- Protein Preparation:
 - Dialyze the purified protein extensively against the chosen ITC buffer to ensure buffer matching.[15][20] The final dialysis buffer should be reserved for preparing the **quercetin** solution.
 - After dialysis, centrifuge the protein solution to remove any aggregates.

- Determine the accurate concentration of the protein solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the correct extinction coefficient).[20]
- The typical protein concentration in the sample cell is between 10-50 μM . [20][21] For unknown interactions, a starting concentration of 20 μM is often used.[22]
- **Quercetin** (Ligand) Preparation:
 - Prepare a concentrated stock solution of **quercetin** in 100% DMSO.
 - Dilute the **quercetin** stock solution into the final dialysis buffer (reserved from the protein preparation) to the desired final concentration. The final DMSO concentration should be kept as low as possible (typically $\leq 5\%$) to avoid adverse effects on the protein.[15]
 - Crucially, the final buffer composition, including the DMSO concentration, must be identical for both the protein and **quercetin** solutions to minimize heats of dilution.[15][20]
 - Centrifuge the final **quercetin** solution to remove any potential aggregates.[17]
 - The **quercetin** concentration in the syringe is typically 10-20 times higher than the protein concentration in the cell.[23][24] For a 20 μM protein concentration, a starting **quercetin** concentration of 200-400 μM is a good starting point.
- Degassing:
 - Thoroughly degas both the protein and **quercetin** solutions immediately before the ITC experiment to prevent the formation of air bubbles in the cell and syringe.[24]

ITC Experimental Workflow

The following is a general protocol for a standard ITC experiment. Specific parameters may need to be optimized for the particular system under investigation.

- Instrument Setup:
 - Clean the sample cell and injection syringe thoroughly according to the manufacturer's instructions.

- Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
- Loading Samples:
 - Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
 - Load the **quercetin** solution into the injection syringe, again ensuring no air bubbles are present.
- Titration:
 - Perform a series of injections of the **quercetin** solution into the protein solution. A typical experiment might consist of an initial small injection (e.g., 0.4 μL) followed by 18-20 larger, equal-volume injections (e.g., 2 μL).[\[21\]](#)
 - The spacing between injections should be sufficient to allow the thermal power to return to the baseline (e.g., 150 seconds).
- Control Experiments:
 - To accurately determine the heat of binding, it is essential to perform control experiments to measure the heat of dilution.[\[25\]](#) The most critical control is titrating the **quercetin** solution into the buffer alone (without the protein).[\[25\]](#) The data from this control can be subtracted from the main experimental data.

Data Analysis

- Integration of Raw Data: The raw ITC data consists of a series of heat flow peaks corresponding to each injection. The area of each peak is integrated to determine the heat change per injection.
- Binding Isotherm: The integrated heat data is plotted against the molar ratio of ligand (**quercetin**) to protein.
- Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site, two-site, sequential binding) using the analysis software provided with the ITC instrument.[\[4\]](#) The fitting process yields the thermodynamic parameters:

- Stoichiometry (n): The number of **quercetin** molecules that bind to one molecule of the target protein.
- Binding Affinity (Ka or Kd): The association constant (Ka) or dissociation constant (Kd = 1/Ka), which quantifies the strength of the interaction.
- Enthalpy Change (ΔH): The heat released or absorbed upon binding.
- Entropy Change (ΔS): Calculated from the Gibbs free energy equation: $\Delta G = \Delta H - T\Delta S = -RT\ln(Ka)$.

Data Presentation

The following tables summarize representative quantitative data for the binding of **quercetin** to Human Serum Albumin (HSA) and Sphingosine Kinase 1 (SphK1) as determined by ITC.

Table 1: Thermodynamic Parameters for **Quercetin** Binding to Human Serum Albumin (HSA)

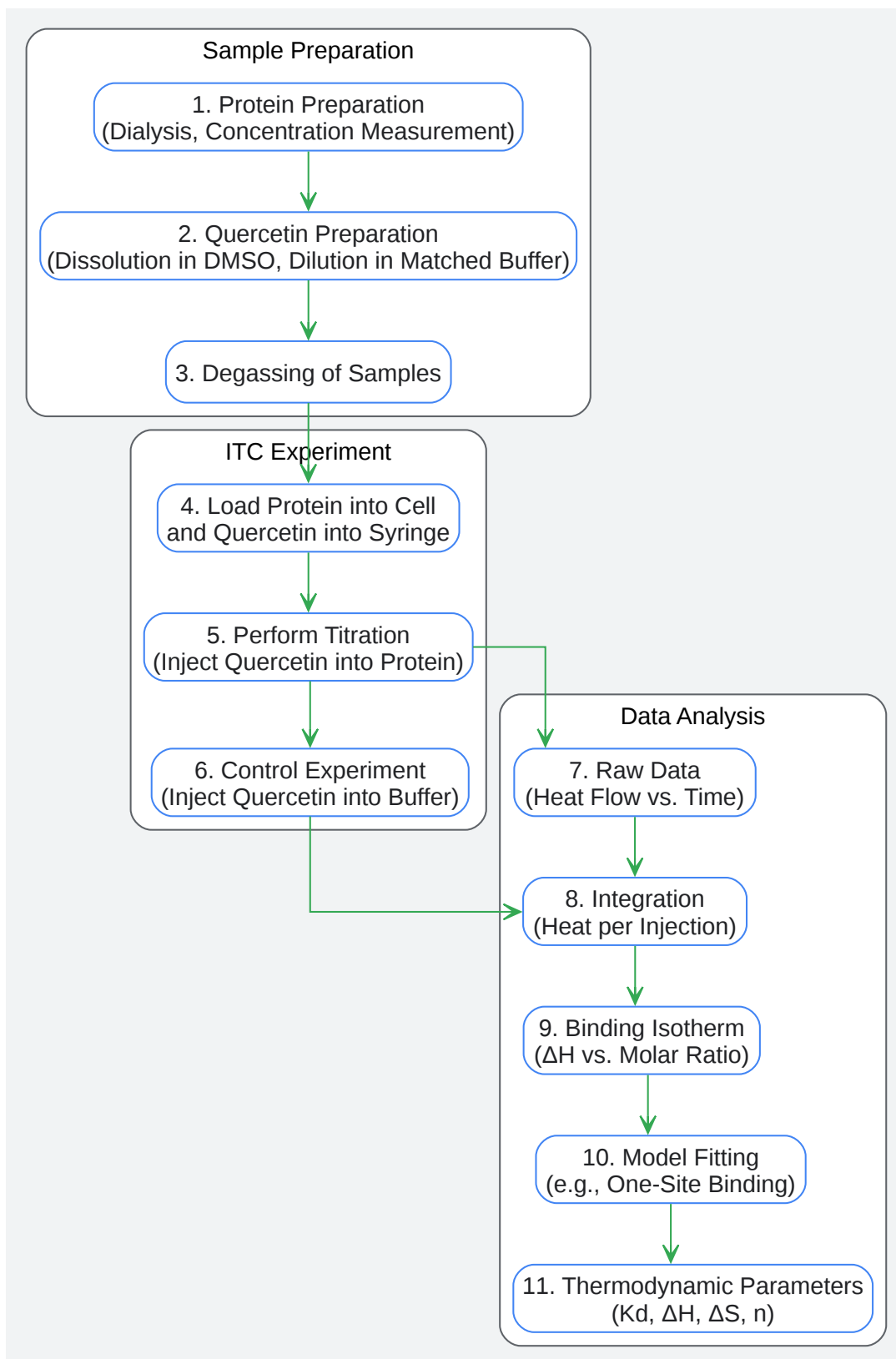
Parameter	Value	Conditions	Reference
Binding Constant (Kb)	5.75 (log Kb)	pH 7.4, 8% DMSO	[17]
Enthalpy Change (ΔH)	-113 \pm 20 kJ/mol	pH 7.4, 8% DMSO	[17]
Stoichiometry (n)	0.2	pH 7.4, 8% DMSO	[17]

Table 2: Thermodynamic Parameters for **Quercetin** Binding to Sphingosine Kinase 1 (SphK1)

Parameter	Value	Conditions	Reference
Association Constant (Ka)	4.38 x 10 ⁵ M ⁻¹	25 °C	[26]
Enthalpy Change (ΔH)	-12.3 \pm 0.2 kcal/mol	25 °C	[26]
Entropy Change ($T\Delta S$)	-4.6 kcal/mol	25 °C	[26]
Stoichiometry (n)	1.1 \pm 0.1	25 °C	[26]

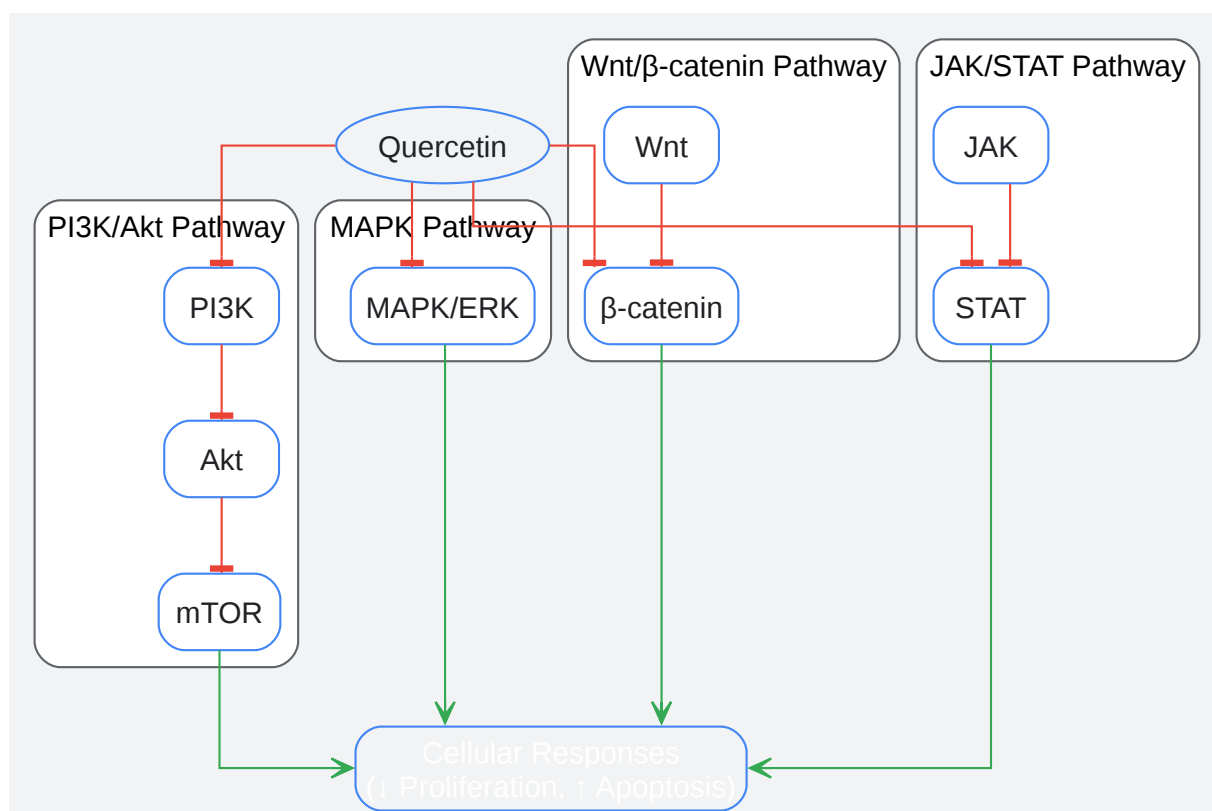
Visualizations

Diagrams



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Caption: Workflow for an Isothermal Titration Calorimetry experiment.



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Caption: Simplified diagram of signaling pathways inhibited by **Quercetin**.

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